Product packaging for Glycine, N-[(butylamino)carbonyl]-(Cat. No.:CAS No. 63059-33-6)

Glycine, N-[(butylamino)carbonyl]-

Cat. No.: B1604776
CAS No.: 63059-33-6
M. Wt: 174.2 g/mol
InChI Key: KGWHMDCQVDMTNZ-UHFFFAOYSA-N
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Description

Glycine, N-[(butylamino)carbonyl]- is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.200 g/mol . It is identified by the CAS Registry Number 63059-33-6 . This compound is provided as a high-purity material for research and development purposes. In laboratory settings, Glycine, N-[(butylamino)carbonyl]- is characterized for its chemical properties. It can be separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, making it suitable for analytical research, method development, and pharmacokinetic studies . As a derivative of the fundamental amino acid glycine, which is a building block of proteins and an inhibitory neurotransmitter , this specialized compound may be of interest in various biochemical and chemical synthesis applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not intended as a specification for use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3 B1604776 Glycine, N-[(butylamino)carbonyl]- CAS No. 63059-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylcarbamoylamino)acetic acid
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InChI

InChI=1S/C7H14N2O3/c1-2-3-4-8-7(12)9-5-6(10)11/h2-5H2,1H3,(H,10,11)(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWHMDCQVDMTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069654
Record name Glycine, N-[(butylamino)carbonyl]-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63059-33-6
Record name N-[(Butylamino)carbonyl]glycine
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Record name Glycine, N-((butylamino)carbonyl)-
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Record name Glycine, N-[(butylamino)carbonyl]-
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Record name Glycine, N-[(butylamino)carbonyl]-
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Record name N-[(butylamino)carbonyl]glycine
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Synthetic Methodologies for Glycine, N Butylamino Carbonyl and Analogues

Strategies for N-Carbamoylation of Glycine (B1666218) and its Derivatives

N-carbamoylation is the crucial step in forming the characteristic ureido linkage in the target compound and its derivatives. This transformation involves the reaction of the amino group of glycine with a carbamoylating agent. Several classical and modern organic chemistry techniques can be adapted for this purpose.

The reaction of amino acids with aqueous cyanate to form N-carbamoyl amino acids is a well-established method whose efficiency is highly dependent on the reaction conditions. researchgate.netrsc.org A theoretical model of aqueous cyanate reactivity has been developed to optimize this process on a preparative scale for various amino acids, including glycine. researchgate.netrsc.org

Computer-simulated kinetics, supported by experimental data, reveal that the reaction's efficiency is significantly influenced by pH. researchgate.netrsc.org The findings suggest that optimal conditions for N-carbamoylation are achieved at moderate temperatures with a pH between 8.5 and 9. researchgate.netrsc.org However, for practical applications requiring shorter reaction times (within a few hours), a pH range of 7–8 at temperatures of 40–50 °C is preferred and has been used to successfully synthesize various N-carbamoyl amino acids on gram to kilogram scales. rsc.org The reaction works over a wide pH range, from 5 to 12, with an optimal pH around 8. researchgate.net

ParameterOptimal ConditionPractical Condition
pH 8.5–97–8
Temperature Moderate40–50 °C
Outcome Maximized reaction efficiencyReaction times of a few hours

This table summarizes the optimized and practical conditions for the N-carbamoylation of amino acids using aqueous cyanate, based on kinetic modeling and experimental results. researchgate.netrsc.org

The Curtius rearrangement is a versatile and powerful reaction in organic synthesis that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govresearchgate.net This method provides a key route to the isocyanate precursors needed for carbamate (B1207046) and urea (B33335) synthesis. researchgate.netwikipedia.org

The process begins with the conversion of a carboxylic acid to an acyl azide. This intermediate then undergoes thermal or photochemical decomposition, losing nitrogen gas in a concerted step to form an isocyanate. wikipedia.org The resulting isocyanate is a highly reactive electrophile that can be "trapped" by a variety of nucleophiles. researchgate.netorganic-chemistry.org

Reaction with Alcohols: Trapping the isocyanate with an alcohol yields a carbamate (urethane). wikipedia.orgwikipedia.org

Reaction with Amines: Trapping with an amine results in the formation of a urea derivative. wikipedia.org

To synthesize Glycine, N-[(butylamino)carbonyl]-, one could generate butyl isocyanate via the Curtius rearrangement of pentanoyl azide. This isocyanate is then trapped in situ with the amino group of a glycine ester. The nucleophilic attack of the glycine's amino group on the electrophilic carbon of the isocyanate forms the desired N,N'-substituted urea linkage. nih.gov Subsequent hydrolysis of the ester yields the final product. The reaction is known for its mild conditions and wide applicability in the synthesis of complex molecules and natural products. nih.govresearchgate.net

StepDescriptionIntermediate/Product
1. Acyl Azide Formation A carboxylic acid derivative (e.g., acyl chloride) is reacted with an azide salt.Acyl Azide
2. Curtius Rearrangement The acyl azide is heated, leading to the loss of N₂ gas and rearrangement.Isocyanate
3. Nucleophilic Trapping The isocyanate reacts with a nucleophile (e.g., the amino group of glycine).Carbamate or Urea Derivative

This table outlines the sequential steps involved in the Curtius rearrangement and subsequent trapping to form carbamates or ureas. wikipedia.orgorganic-chemistry.org

In multi-step syntheses, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. masterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. masterorganicchemistry.comorganic-chemistry.org

The synthesis of N-carbamoyl glycine derivatives can strategically employ Boc-glycine as a starting material. google.com The Boc group effectively masks the nucleophilicity of the glycine's amino group, allowing for selective reactions at the carboxylic acid terminus. Once the desired modifications are complete, the Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA), which cleanly cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl alcohol. masterorganicchemistry.com The newly deprotected amino group is then available for the specific N-carbamoylation step, for instance, by reacting it with butyl isocyanate to yield Glycine, N-[(butylamino)carbonyl]-. This orthogonal protection strategy ensures high chemoselectivity and is fundamental in modern peptide and medicinal chemistry. organic-chemistry.org

Solid-Phase Synthetic Approaches for N-Substituted Polyglycines (Peptoids)

N-substituted polyglycines, or peptoids, are a class of peptide mimics where the side chains are attached to the backbone nitrogen atom rather than the α-carbon. nih.govresearchgate.net This structural difference imparts significant resistance to proteolytic degradation. Solid-phase synthesis is the predominant method for preparing these polymers, offering high yields and ease of purification. nih.gov

The most common and efficient method for solid-phase peptoid synthesis is the "submonomer" method, first reported by Zuckermann et al. nih.govnih.gov This technique involves a repeating two-step cycle to add each N-substituted glycine monomer to a growing chain attached to a solid support. researchgate.net

Acylation: The terminal secondary amine on the resin-bound chain is acylated using an activated haloacetic acid, typically bromoacetic acid activated with N,N'-diisopropylcarbodiimide (DIC). nih.govacs.org

Displacement: A primary amine (which will become the side chain) is added. This amine acts as a nucleophile, displacing the bromide from the newly added acetyl group in an SN2 reaction. This step introduces the side chain onto the backbone nitrogen. nih.govresearchgate.net

This two-step cycle is repeated until the desired peptoid length is achieved. The high efficiency of each cycle, routinely exceeding 98%, allows for the synthesis of long polypeptoids up to 50 residues. nih.govresearchgate.net The modularity of this approach is a key advantage, as a vast library of peptoids can be created by simply varying the primary amine used in the displacement step. nih.govucsb.edu This method is also readily amenable to automation on commercial peptide synthesizers. acs.orgnih.gov

StepReagentsPurpose
1. Acylation Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC)Adds the glycine backbone unit.
2. Displacement Primary Amine (e.g., Butylamine)Introduces the side chain via nucleophilic substitution.

This table details the two-step cycle of the submonomer method for peptoid synthesis. nih.govresearchgate.net

The success of any solid-phase synthesis is critically dependent on the choice of the solid support and the linker used to attach the molecule to it. nih.govbiosynth.com

Solid Supports: The most common solid supports are based on polystyrene beads cross-linked with 1-2% divinylbenzene. nih.govbiosynth.com These resins are chemically inert to most synthesis conditions and swell in common organic solvents, making the reactive sites accessible. biosynth.com

Linkers: The linker is the chemical handle that connects the first monomer to the solid support. The nature of the linker is crucial as it dictates the conditions required for the final cleavage of the synthesized molecule from the resin and determines the functionality at the C-terminus (e.g., carboxylic acid or amide). nih.gov

For peptoid synthesis, several linkers are commonly employed:

Rink Amide Resin: This is a popular choice for synthesizing C-terminal amide peptoids. nih.govacs.org Cleavage from this resin is typically achieved with strong acid, such as trifluoroacetic acid (TFA).

Wang Resin: This resin is used to produce peptoids with a C-terminal carboxylic acid. Cleavage also typically requires TFA.

2-Chlorotrityl Chloride Resin: This is a highly acid-sensitive resin that allows for cleavage under very mild acidic conditions, which is beneficial for preserving acid-labile functionalities in the peptoid side chains. acs.org

The selection of an appropriate linker is a key strategic decision that enables the synthesis of diverse libraries of glycine derivatives and peptoids with specific C-terminal functionalities. nih.gov

Advanced Alkylation and Carbon-Carbon Coupling Reactions

Recent progress in organic synthesis has led to the development of sophisticated methods for the construction of complex amino acid derivatives. These reactions are pivotal for creating analogues of N-carbamoyl glycines with diverse functionalities.

The asymmetric alkylation of glycine imines is a cornerstone for producing optically active unnatural α-amino acids. acs.org This approach commonly utilizes chiral phase-transfer catalysts (PTCs) to install a stereogenic center with high levels of enantioselectivity. acs.org Cinchona alkaloids and their derivatives are frequently employed as catalysts in these reactions. acs.org

One effective strategy involves the use of glycine benzophenone (B1666685) imine substrates with a suitable C-terminal protecting group, such as a cumyl or tert-butyl ester. acs.org The reaction proceeds by generating a nucleophilic enolate from the glycine imine, which then reacts with an alkylating agent under the influence of the chiral PTC. The choice of catalyst, substrate, and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). For instance, Cinchona-based catalysts have been shown to afford alkylation products in high enantiomeric excess, up to 94% ee, with cumyl ester protected glycine imines. acs.org These catalysts can also be recovered and recycled, enhancing the sustainability of the process. acs.org

A notable development is the use of a Cinchona-functionalized crown ether-strapped calix acs.orgarene as a phase-transfer catalyst. This catalyst has demonstrated excellent performance, achieving up to 98% yield and 99.9% ee at very low catalyst loadings (0.1 mol %). acs.org Another approach involves the palladium-catalyzed asymmetric allylic alkylation of glycine imino esters using a chiral quaternary ammonium salt as the PTC, which has yielded products with high enantio- and diastereoselectivity. nih.gov

Table 1: Enantioselective Alkylation of Glycine Imines

Catalyst/MethodSubstrateAlkylating AgentYield (%)Enantiomeric Excess (ee %)Reference
Cinchona-based PTCN-(diphenylmethylene)glycine cumyl esterBenzyl bromideNot specifiedup to 94 acs.org
Cinchona-functionalized calix acs.orgarene PTCGlycine imineVarious alkyl halidesup to 98up to 99.9 acs.org
Pd-catalyst with chiral quaternary ammonium saltGlycine imino ester1-phenyl-2-propenyl acetateNot specified85 (>95% de) nih.gov

The synthesis of aliphatic amines is fundamental to organic chemistry, as they are precursors to a vast array of functional molecules, including N-carbamoyl amino acids. acs.org Transition-metal catalyzed reactions provide powerful and efficient pathways to construct complex amines from simple, readily available starting materials. acs.org

One of the most direct methods is hydroamination, which involves the addition of an amine to an unactivated alkene. acs.org While conceptually simple, this reaction has faced challenges. However, transition metal catalysts have enabled significant progress. acs.org Another key strategy is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent, often hydrogen gas, and a catalyst. nih.gov This method is highly versatile for producing primary, secondary, and tertiary amines. nih.gov

Recent advances have focused on C-H amination, which allows for the direct conversion of C-H bonds into C-N bonds. researchgate.net This approach is highly atom-economical. Late transition metals are often used as catalysts in these transformations. researchgate.net For example, palladium acetate has been used for the intermolecular oxidative amination of aliphatic alkenes with phthalimide or sulfonamides. acs.org Furthermore, modern strategies utilize aminating agents like anthranils in transition-metal-catalyzed C-H amination, which can simultaneously form two new functional groups (amine and carbonyl). rsc.org

Table 2: Examples of Transition-Metal Catalyzed Amination Reactions

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Oxidative AminationPd(OAc)2/O2/pyridineAliphatic alkenes, PhthalimideProtected enamines acs.org
Reductive AminationVarious (often earth-abundant metals)Aldehydes/Ketones, Amines, H2Alkyl amines nih.gov
C-H AminationLate transition metalsHydrocarbons, Aminating agents (e.g., anthranils)N-functionalized molecules researchgate.netrsc.org

Visible-light-promoted photoredox catalysis has emerged as a powerful tool for organic synthesis, allowing for reactions to proceed under mild conditions. nih.gov One significant application is the cross-dehydrogenative coupling (CDC) of N-aryl glycines to form new carbon-carbon bonds. acs.orgnih.gov This strategy enables the direct functionalization of the α-C-H bond of the glycine derivative.

In a typical reaction, a photocatalyst absorbs visible light to initiate an electron transfer process, leading to the formation of radical intermediates. nih.gov For N-aryl glycines, this often involves oxidation to form an electrophilic imine intermediate. nih.gov This intermediate can then be attacked by a nucleophile. A notable example is the coupling of N-aryl glycine analogues with indoles, which has been achieved using mesoporous graphitic carbon nitride as a heterogeneous, metal-free photocatalyst. acs.orgnih.gov The addition of a Lewis acid, such as zinc acetate, can activate the imine intermediate, facilitating the coupling. acs.org This method has been shown to be robust, with successful gram-scale synthesis and catalyst recycling over multiple runs. nih.gov

Synergistic catalytic systems, combining a photoredox catalyst with a chiral Lewis acid catalyst, have been developed to achieve highly diastereo- and enantioselective CDC reactions between glycine derivatives and β-keto carbonyls. acs.org This dual catalysis approach allows for exceptional stereocontrol, affording β-carbonyl-substituted glycine derivatives with high yields, diastereomeric ratios (up to >19:1 dr), and enantiomeric excesses (up to >99% ee). acs.org

Table 3: Photoredox Coupling of N-Aryl Glycines

Catalyst SystemSubstratesProductYield (%)Key FeaturesReference
Mesoporous graphitic carbon nitride (photocatalyst), Zinc acetate (Lewis acid)N-aryl glycine analogues, IndolesIndole-decorated glycine derivativesup to 81Metal-free, recyclable catalyst acs.orgnih.gov
Photoredox catalyst, Chiral magnesium complex (Lewis acid)Glycine derivatives, β-keto carbonylsβ-carbonyl-substituted glycine derivativesHighHigh stereocontrol (>19:1 dr, >99% ee) acs.org

Chemoenzymatic and Biocatalytic Synthesis Pathways for N-Carbamoyl Amino Acids

Chemoenzymatic and biocatalytic methods offer significant advantages in organic synthesis, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. rjraap.com These approaches utilize enzymes to perform specific chemical transformations, often on complex molecules.

For the synthesis of N-carbamoyl amino acids, enzymes such as N-carbamoyl-D-amino acid amidohydrolase (DCase) are relevant. nih.gov DCase is involved in the hydrolysis of the N-carbamoyl group in certain metabolic pathways and has been a target for enzyme engineering to improve its stability and activity for industrial applications. nih.gov

Another versatile biocatalyst is Candida antarctica lipase (B570770) B (CALB), which is often used in its immobilized form. beilstein-journals.org CALB has been employed in continuous flow processes for the synthesis of carbamates. beilstein-journals.orgnih.gov For example, a flow process coupling a Curtius rearrangement with a biocatalytic step using immobilized CALB has been developed to produce valuable Cbz-carbamate products. nih.gov In this system, the enzyme selectively transforms residual benzyl alcohol, a nucleophile in the carbamate formation, into benzyl butyrate, which simplifies the purification of the desired carbamate product. beilstein-journals.org This highlights how biocatalysis can be integrated with traditional organic reactions to create more efficient and sustainable synthetic routes. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of Glycine, N Butylamino Carbonyl Motifs

Reactivity of the Carbamoyl (B1232498) Moiety

The carbamoyl moiety, specifically the N-carbamoyl group attached to the glycine (B1666218) nitrogen, significantly influences the molecule's reactivity. This group can activate the imine form for nucleophilic attack and is itself subject to specific cleavage and decarboxylation reactions.

Nucleophilic Addition Reactions to N-Carbamoyl Imines

The formation of an imine from the glycine portion of the molecule results in an N-carbamoyl imine. The carbamoyl group is electron-withdrawing, which enhances the electrophilicity of the imine carbon. This increased reactivity makes N-carbamoyl imines valuable substrates in organic synthesis, particularly for nucleophilic addition reactions. rsc.org The addition of a nucleophile to the carbon-nitrogen double bond is a primary strategy for synthesizing various amine derivatives. rsc.org

The enhanced reactivity of N-carbamoyl imines circumvents the common issue of low reactivity seen in standard imines. rsc.org This has been successfully applied in various asymmetric methodologies to produce enantiomerically enriched organic compounds. rsc.org A range of nucleophiles, including carbon, nitrogen, oxygen, sulfur, and phosphorus-based reagents, can be employed to construct new chemical bonds. nih.gov For instance, N-acyl and N-carbamoyl imines can be generated in a two-step sequence starting from an aldehyde and an amide, which are then reacted directly with a nucleophile. wiley-vch.de

Cleavage and Decarboxylation Pathways of Carbamate (B1207046) Groups

The carbamate group within the Glycine, N-[(butylamino)carbonyl]- structure can be cleaved under various conditions to yield the corresponding amine. This deprotection is a critical step in many synthetic sequences. A variety of methods have been developed for this purpose, including reductive, basic, and acidic conditions. organic-chemistry.orgorganic-chemistry.org For example, a mild method for the reductive cleavage of aryl O-carbamates to phenols utilizes Schwartz's reagent and is compatible with numerous functional groups. organic-chemistry.org

Kinetic studies on the decarboxylation of N-arylcarbamates have shown that the reaction mechanism can involve a zwitterionic carbamic acid species with a short lifetime. nih.gov The stability and cleavage of the carbamate are influenced by factors such as pH and the nature of the substituents. nih.gov

Table 1: Selected Methods for Carbamate Group Cleavage

Reagent(s) Conditions Target Product Reference
Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂) Pyridine, Room Temperature Alcohols (from N-arylcarbamoyl groups) organic-chemistry.org
Schwartz reagent (Cp₂ZrHCl) - Phenols (from aryl O-carbamates) organic-chemistry.org
Tetrabutylammonium fluoride (B91410) (TBAF) THF Amines organic-chemistry.org
2-Mercaptoethanol, Potassium phosphate N,N-dimethylacetamide, 75 °C Amines (from Cbz, Alloc, methyl carbamates) organic-chemistry.org
Trimethylsilyl iodide (TMSI) CHCl₃, reflux Amines researchgate.net

Formation and Reactivity of Schiff Bases from Glycine and Butylamine Precursors

The synthesis of Glycine, N-[(butylamino)carbonyl]- can be conceptualized through the formation of a Schiff base (imine) from its precursors, glycine and butylamine, followed by carbonylation. The study of Schiff base formation between amines and carbonyl compounds provides critical mechanistic insights. This reaction is a reversible, often acid-catalyzed process that proceeds via a key intermediate. wjpsonline.comopenstax.org

Carbinolamine Intermediate Formation and Dehydration Kinetics

The mechanism of Schiff base formation involves two main steps: the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product. wjpsonline.comopenstax.orgplos.org

Kinetic studies have shown that either of these steps can be rate-determining, depending on the reaction conditions. jst.go.jpresearchgate.net In the formation of Schiff bases from glycine, the dehydration of the carbinolamine is often the rate-determining step in acidic conditions, while the initial carbinolamine formation is rate-limiting in neutral and alkaline environments. jst.go.jp The dehydration step is typically catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). wjpsonline.comopenstax.org However, excessively high acid concentrations can be detrimental by protonating the reactant amine, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.com

Computational studies using Density Functional Theory (DFT) have been employed to investigate the energy barriers of these steps. For the reaction between acetaldehyde (B116499) and glycine, the dehydration of the carbinolamine intermediate was found to have a significant free energy barrier, confirming its role as a potential rate-limiting step. researchgate.net

Table 2: Energetics of Carbinolamine Intermediate Reactions

Reaction Step System Calculated Barrier Height Method Reference
Carbinolamine Formation T4PDG enzyme active site (water-independent) ~19 kcal/mol QM/MM Simulation plos.org
Carbinolamine Formation T4PDG enzyme active site (water-assisted) ~14 kcal/mol QM/MM Simulation plos.org
Carbinolamine Dehydration Acetaldehyde + Glycine 17.7 kcal/mol DFT Calculation researchgate.net

Influence of Molecular Environment on Schiff Base Reaction Pathways

The molecular environment exerts a profound influence on the pathway and kinetics of Schiff base formation. Key factors include pH, solvent, and the presence of neighboring functional groups that can participate in the reaction. wjpsonline.commdpi.com

The pH of the solution is a critical parameter. Many Schiff base syntheses are best performed at a mildly acidic pH to ensure sufficient acid catalysis for the dehydration step without significantly protonating the amine nucleophile. wjpsonline.com The reaction medium and the presence of water molecules can also play a crucial role, often acting as proton-transfer carriers that stabilize intermediates and transition states. plos.orgresearchgate.net

In some systems, the molecular structure can lead to enhanced stability of the resulting imine. For example, studies with 2-formyl phenylboronic acid have shown that the resulting Schiff bases exist as zwitterionic species, with a protonated imine group and an anionic borate (B1201080) group. nih.gov This electrostatic interaction significantly stabilizes the imine, leading to much larger equilibrium constants for its formation compared to isomers where this interaction is not possible. nih.gov Similarly, the presence of other functional groups on the reactants can stabilize intermediates through hydrogen bonding and other non-covalent interactions. mdpi.com

Stereochemical Control and Diastereoselectivity in Glycine Derivatization Reactions

When glycine derivatives are used in synthesis, controlling the stereochemistry at the α-carbon is often a primary objective. The derivatization of glycine Schiff bases is a powerful method for the asymmetric synthesis of α-amino acids. iu.edursc.org

This is commonly achieved through phase-transfer catalysis, where a chiral catalyst, often derived from Cinchona alkaloids, facilitates the reaction between the glycine Schiff base anion and an electrophile, inducing enantioselectivity. iu.edu The benzophenone (B1666685) Schiff base of glycine esters is a frequently used substrate in these reactions. iu.edu The choice of base, solvent, and the structure of the chiral catalyst are all critical for achieving high yields and stereoselectivity. rsc.org

Another strategy involves the use of a chiral auxiliary covalently attached to the glycine derivative. For example, N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide has been designed as a chiral auxiliary for this purpose. researchgate.net Nickel(II) complexes of Schiff bases derived from glycine and this chiral auxiliary undergo alkylation with high diastereoselectivity. researchgate.net The stereochemical outcome is dictated by the steric shielding provided by the bulky auxiliary, which directs the approach of the incoming electrophile. researchgate.net

The stereochemical configuration of complex amino acids is often determined by derivatizing them with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers that can be separated and analyzed chromatographically. nih.gov This underscores the importance of stereochemical control in the chemistry of amino acid derivatives.

Table 3: Examples of Stereoselective Glycine Derivatization

Reaction Type Glycine Derivative Chiral Influence Outcome Reference
Phase-Transfer Alkylation N-(diphenylmethylene)glycine tert-butyl ester Chiral cyclopeptoid catalyst up to 73% ee researchgate.net
Aldol/Cyclization Cascade Glycine Schiff base with 2-cyanobenzaldehyde Chiral bifunctional phase transfer catalyst High yield, good diastereo- and enantioselectivity rsc.org
Alkylation Ni(II) complex of Glycine Schiff base N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide auxiliary High diastereoselectivity (>98:2) researchgate.net

pH-Dependent Reaction Kinetics and Thermodynamic Considerations

A comprehensive review of published scientific literature reveals a notable absence of specific studies on the pH-dependent reaction kinetics and thermodynamic properties of Glycine, N-[(butylamino)carbonyl]-. Research in this specific area appears to be limited, and as a result, detailed experimental data tables and established thermodynamic parameters are not available for this particular compound.

However, based on the known reactivity of its constituent functional groups—a carboxylic acid, a secondary amide, and a substituted urea (B33335) moiety—we can construct a theoretical framework for its behavior in aqueous solutions at varying pH levels. The reactivity of Glycine, N-[(butylamino)carbonyl]- is expected to be significantly influenced by the protonation state of the carboxylic acid and the potential for acid or base-catalyzed hydrolysis of the amide and urea-like linkages.

Theoretical Reaction Pathways and pH Influence

The primary reaction of interest for Glycine, N-[(butylamino)carbonyl]- in an aqueous environment over a range of pH values would be its hydrolysis. This can theoretically occur at two main sites: the amide bond of the glycine backbone or the N-carbonyl linkage of the butylamino group.

Basic Conditions (High pH): Under basic conditions, the reaction mechanism shifts to direct nucleophilic attack by the hydroxide (B78521) ion (OH⁻) on the carbonyl carbons. The hydroxide ion is a more potent nucleophile than water, leading to a significant increase in the rate of hydrolysis. The hydrolysis rate is anticipated to be directly proportional to the hydroxide ion concentration.

Illustrative Kinetic Data

While no experimental data exists for Glycine, N-[(butylamino)carbonyl]-, a hypothetical study of its hydrolysis at a constant temperature across various pH values would likely yield data similar to that presented in the table below. This table illustrates the expected trend of the pseudo-first-order rate constant (k_obs) as a function of pH.

Table 1: Illustrative pH-Dependent Hydrolysis Rate Constants for Glycine, N-[(butylamino)carbonyl]- at 37°C (Note: The following data is hypothetical and for illustrative purposes only.)

pHk_obs (s⁻¹) (Hypothetical)Predominant Mechanism
2.05.2 x 10⁻⁶Specific Acid Catalysis
4.08.1 x 10⁻⁷Acid Catalysis
6.01.5 x 10⁻⁷Uncatalyzed Hydrolysis
8.09.9 x 10⁻⁷Base Catalysis
10.06.3 x 10⁻⁶Specific Base Catalysis
12.04.1 x 10⁻⁵Specific Base Catalysis

A plot of log(k_obs) versus pH, often called a rate-pH profile, would be expected to show a "V" or "U" shape, characteristic of reactions that are subject to both acid and base catalysis, with a minimum rate in the neutral pH region.

Thermodynamic Considerations

A hypothetical thermodynamic analysis of the complete hydrolysis of Glycine, N-[(butylamino)carbonyl]- to glycine, butylamine, and carbon dioxide would involve determining these state functions at different pH values.

Table 2: Hypothetical Thermodynamic Parameters for the Complete Hydrolysis of Glycine, N-[(butylamino)carbonyl]- at 25°C (Note: The following data is hypothetical and for illustrative purposes only.)

pHΔG°' (kJ/mol) (Hypothetical)ΔH°' (kJ/mol) (Hypothetical)ΔS°' (J/mol·K) (Hypothetical)
3.0-15.2-8.522.5
7.0-20.8-10.135.9
11.0-25.5-12.344.3

Pharmacological and Therapeutic Research Applications

Design and Development of Therapeutic Agents

The design and development of novel therapeutic agents based on the Glycine (B1666218), N-[(butylamino)carbonyl]- scaffold is a promising avenue of research. The versatility of the N-acyl glycine structure allows for modifications that can fine-tune its activity towards specific biological targets.

N-acyl glycines are endogenously present in the mammalian central nervous system and are implicated in several key biological functions. nih.gov Research into the broader class of N-acyl amino acids has highlighted their potential as neuromodulators. nih.gov For instance, altered glycine levels and signaling have been linked to seizures and synaptic dysfunction. Studies have shown that increased glycine can contribute to abnormal synaptic function, a hallmark of certain epilepsies. mdpi.com This suggests that molecules modulating glycine signaling, potentially including Glycine, N-[(butylamino)carbonyl]-, could be explored for their therapeutic utility in epilepsy.

In the context of neurodegenerative diseases such as Alzheimer's, where neuronal hyperexcitability and neuroinflammation are key pathological features, the modulation of glycine receptors and transporters is a valid therapeutic strategy. nih.gov N-acyl glycines can interact with various receptors and ion channels in the nervous system, indicating that synthetic analogues like Glycine, N-[(butylamino)carbonyl]- could be designed to selectively target pathways involved in neurodegeneration. nih.govnih.gov

A significant body of research supports the anti-inflammatory and pain-relieving (antinociceptive) properties of N-acyl glycines. nih.gov Compounds such as N-arachidonoyl glycine (N-AG) have been shown to reduce inflammation and alleviate pain in various preclinical models. nih.gov The mechanisms underlying these effects are thought to involve the modulation of ion channels and other signaling pathways involved in pain perception. The structural similarities suggest that Glycine, N-[(butylamino)carbonyl]- may also exhibit such properties, making it a candidate for the development of new anti-inflammatory and analgesic drugs.

N-Acyl Glycine DerivativeObserved EffectReference
N-arachidonoyl glycine (N-AG)Reverses mechanical allodynia and thermal hyperalgesia in inflammatory pain models. nih.gov
N-oleoyl glycine (NOGly)Reduces proliferation of macrophage RAW 264.67 cells. nih.gov
N-palmitoyl glycine (NPGly)Showed a lack of significant anti-inflammatory effect in a phorbol (B1677699) ester-induced mouse ear edema model. nih.gov

The potential of N-acyl glycines in cancer research is an emerging field. Some N-acyl glycines have been observed to reduce the proliferation of certain cell types, including stimulated human T lymphocytes and macrophage RAW 264.67 cells. nih.gov This antiproliferative activity suggests that synthetic derivatives like Glycine, N-[(butylamino)carbonyl]- could be investigated for their potential as anticancer agents. The exploration of their mechanisms of action could unveil novel targets for cancer therapy.

Prodrug Strategies and Improved Bioavailability of Amino Acid Derivatives

Amino acid derivatives are often subject to metabolic instability, which can limit their therapeutic efficacy. Prodrug strategies are therefore crucial for improving their bioavailability. N-acyl glycine derivatives can be designed as prodrugs that release an active pharmacological agent upon enzymatic cleavage in the body. nih.gov This approach can enhance the delivery of drugs to specific tissues and prolong their duration of action. The structure of Glycine, N-[(butylamino)carbonyl]- lends itself to such strategies, potentially improving the pharmacokinetic profile of parent drug molecules.

Development of Enzyme Modulators and Therapeutic Inhibitors (e.g., N-carbamoylase inhibitors)

N-acyl glycines have been identified as modulators of various enzymes. A notable example is their inhibitory activity on glycine transporter 2 (GlyT2), which is involved in the reuptake of glycine in the central nervous system. nih.govnih.gov Inhibition of GlyT2 can potentiate inhibitory glycinergic neurotransmission, a mechanism that is being explored for the treatment of chronic pain. nih.govnih.gov The development of selective GlyT2 inhibitors is a key area of research, and N-acyl glycines are considered promising lead compounds. While direct evidence is lacking, the potential of Glycine, N-[(butylamino)carbonyl]- as a modulator of enzymes like N-carbamoylases, which are involved in amino acid metabolism, warrants investigation.

CompoundTargetEffectReference
N-arachidonoyl glycine (N-AG)Glycine Transporter 2 (GlyT2)Non-competitive inhibitor nih.gov
Oleoyl-d-lysineGlycine Transporter 2 (GlyT2)Potent inhibitor nih.gov
ORG25543Glycine Transporter 2 (GlyT2)Slowly reversible inhibitor nih.gov

Biotechnological and Chemical Biology Research Applications

Genetic Code Expansion (GCE) for Noncanonical Amino Acid Incorporation

Genetic code expansion is a revolutionary technology that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins within living cells. biorxiv.orgyoutube.com This process involves engineering a unique tRNA-synthetase pair that recognizes the ncAA and assigns it to a "blank" codon, typically a stop codon like UAG, that has been repurposed. nih.govyoutube.com This methodology allows for the creation of designer proteins with novel chemical and physical properties. biorxiv.org While the incorporation of Glycine (B1666218), N-[(butylamino)carbonyl]- via GCE has not been specifically detailed in the reviewed literature, the principles of the technology provide a framework for its potential use.

The primary advantage of GCE is the ability to introduce a specific chemical moiety at a precise location within a protein's sequence. nih.gov This allows researchers to engineer proteins with tailored functions. By incorporating ncAAs with unique side chains, scientists can alter the physicochemical properties of proteins, such as stability and folding. nih.gov The introduction of novel functional groups can also be used to create new enzymatic activities or to modify protein-protein interactions. The technology has been foundational in creating biopolymers with diverse, researcher-defined chemical sequences beyond what is found in nature. biorxiv.org

Incorporating ncAAs with biophysical probes allows for the detailed study of protein structure and dynamics in their native environment. youtube.com These probes can include fluorescent groups, spin labels for electron paramagnetic resonance spectroscopy, or heavy atoms for X-ray crystallography. A related approach, chemical cross-linking coupled with mass spectrometry (CX-MS), uses photoactivatable groups to identify distance constraints and interrogate the structure of complex proteins like the human α1 glycine receptor. nih.gov In one study, a benzophenone (B1666685) (bzp) photocross-linker was used to map intra- and intersubunit interactions within this receptor channel. nih.gov

Table 1: Intersubunit Photocross-Linking Results in the Human α1 Glycine Receptor

Cross-Linker PositionCross-Linked RegionState
Cys41-bzpResidues 194-196 (pre-M1 region)Resting (Apo)

This table is based on data for the human α1 glycine receptor and illustrates the principle of using chemical probes to study protein structure. nih.gov

Bioorthogonal labeling involves the use of chemoselective reactions that can occur in a biological system without interfering with native biochemical processes. researchgate.netmdpi.com GCE is a primary method for introducing a reactive handle (e.g., an azide (B81097) or alkyne) into a protein via an ncAA. nih.gov This handle can then be "clicked" with a probe for visualization or functional analysis. mdpi.comnih.gov This technique has been successfully used to label and visualize transmembrane proteins in living neurons, overcoming challenges like masked epitopes. nih.gov Photochemical cross-linking, often utilizing diazirines or benzophenones, allows for the covalent trapping of transient protein interactions upon photoactivation, providing a snapshot of protein proximities within a cell. nih.gov

Peptide and Peptoid Design for Drug Discovery and Protein Mimicry

Glycine, N-[(butylamino)carbonyl]- is structurally a monomer for a class of polymers known as peptoids. Peptoids, or oligomers of N-substituted glycines, are peptide mimics that have garnered significant interest in drug discovery. nih.govnih.gov Their key advantages include resistance to proteolytic degradation and often enhanced cell permeability compared to natural peptides. nih.gov The synthesis of peptoids is versatile, allowing for a wide diversity of side chains to be incorporated, which facilitates the creation of large combinatorial libraries for screening. nih.gov

Unlike peptides, the side chain in a peptoid is attached to the backbone nitrogen atom, resulting in an achiral backbone of tertiary amides that lacks hydrogen bond donors. nih.gov This fundamental difference leads to distinct secondary structures. The conformation of the amide bond (cis or trans) is a critical determinant of peptoid structure. While many side chains favor the cis-amide bond, certain monomers, such as N-aryl or N-alkoxy glycines, can induce a trans geometry. nsf.govwindows.net The best-characterized peptoid secondary structure is the peptoid helix, a right-handed helix with three residues per turn and all-cis amide bonds, which is typically formed by peptoids with bulky, α-chiral side chains. nih.gov Researchers use techniques like CD spectroscopy, NMR, and X-ray crystallography to analyze these structures. nih.gov

Table 2: Examples of Peptoid Monomers and Their Influence on Amide Bond Geometry

Monomer TypePredominant Amide GeometryExample Side Chains
α-Chiral BenzylicCisN-(S)-(1-phenylethyl)glycine (Nspe)
Cationic Alkyl AmmoniumCis---
N-Aryl GlycinesTrans---
N-Alkoxy GlycinesTrans---
N-Alkylamino GlycinesTransN-(methylamino)glycine

This table is based on data from studies on various N-substituted glycine monomers. nsf.govwindows.netresearchgate.net

Protein-protein interactions (PPIs) represent a vast and attractive class of targets for modern drug discovery. nih.gov However, targeting them with small molecules is challenging due to the large, often flat and featureless interfacial areas involved. Peptoids offer a promising modality to address this challenge. Their structural diversity and stability make them ideal scaffolds for designing molecules that can mimic the structure of key protein elements, such as alpha-helices or beta-turns, involved in a PPI. By presenting specific side chains in a defined three-dimensional arrangement, peptoids can effectively disrupt or stabilize disease-relevant protein interactions. nih.gov

Biocatalysis for Enantiopure Amino Acid Production

The pursuit of enantiomerically pure amino acids is a cornerstone of modern pharmaceutical and biotechnological research. These chiral building blocks are essential for the synthesis of a vast array of bioactive molecules. While classical chemical methods for obtaining single-enantiomer compounds often involve challenging and costly processes, biocatalysis has emerged as a powerful and sustainable alternative. Enzymes, with their inherent stereoselectivity, offer a direct and efficient route to enantiopure compounds under mild reaction conditions.

One area of interest within this field is the enzymatic production of enantiopure N-carbamoyl amino acids. These molecules are valuable intermediates in the synthesis of various pharmaceuticals and other specialty chemicals. Research has explored the use of enzymes, particularly proteases, for the enantioselective transformation of racemic N-carbamoyl amino acid derivatives.

A notable approach involves the enantioselective enzymatic deamidation of racemic N-carbamoyl amino acid amides (Cbm-AA-NH2) to yield enantiopure (L)-N-carbamoyl amino acids (Cbm-AA-OH). researchgate.net This method leverages the ability of certain enzymes to selectively act on one enantiomer in a racemic mixture, leaving the other enantiomer untouched. This kinetic resolution process can be highly effective, achieving high conversions and excellent enantiomeric excess (>98% ee). researchgate.net

Detailed research has identified several proteases, such as Chirazyme P1, Chirazyme P2, and Subtilisin, that are effective catalysts for this transformation. researchgate.net The efficiency of this biocatalytic conversion has been observed to be most pronounced for aliphatic and primary amino acids. researchgate.net The table below summarizes key findings from these biocatalytic studies on N-carbamoyl amino acids.

EnzymeSubstrate TypeConversion (%)Enantiomeric Excess (ee) (%)
Chirazyme P1 Aliphatic & Primary N-Carbamoyl Amino Acid Amidesup to 47>98
Chirazyme P2 Aliphatic & Primary N-Carbamoyl Amino Acid Amidesup to 47>98
Subtilisin Aliphatic & Primary N-Carbamoyl Amino Acid Amidesup to 47>98

This data is based on research into the enantioselective enzymatic deamidation of (rac)-N-carbamoyl amino acid amides. researchgate.net

It is important to note that while the biocatalytic production of enantiopure N-carbamoyl amino acids is an active area of research, specific studies focusing on the enzymatic resolution or synthesis of Glycine, N-[(butylamino)carbonyl]- for the production of enantiopure amino acids are not prominently featured in the available scientific literature. The existing research primarily focuses on N-carbamoyl amino acids with different substitution patterns.

The principles demonstrated in the enzymatic resolution of other N-carbamoyl amino acids, however, lay a foundation for potential future investigations into the biocatalytic applications of Glycine, N-[(butylamino)carbonyl]-. The high selectivity and mild operating conditions of biocatalysts make them increasingly attractive for industrial-scale production of complex chiral molecules. researchgate.net

Computational and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to model chemical reactions with high accuracy. mdpi.comresearchgate.net These approaches can elucidate the step-by-step pathway of a reaction, such as the hydrolysis of the amide bond in Glycine (B1666218), N-[(butylamino)carbonyl]-, and identify the key energetic barriers that control the reaction rate.

The hydrolysis of N-acylamino acids, a class of compounds to which Glycine, N-[(butylamino)carbonyl]- belongs, can be catalyzed by enzymes like amidases. nih.govacs.org Computational studies on these enzymes reveal that the catalytic mechanism often involves multiple steps. For instance, QM/MM simulations of the hydrolysis of an amide bond by an amidase show a multi-step mechanism with a significant activation free energy. acs.org

A crucial aspect of these studies is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, in the enzymatic hydrolysis of an amide, the formation of a tetrahedral intermediate is often a key step, and the stability of the transition state leading to this intermediate is critical for catalysis. nih.gov Computational models can precisely calculate the geometry and energy of these transient species. In studies of organocatalysis, different proposed mechanisms can be compared energetically, with the favored pathway being the one with the lowest activation energy barrier. nih.gov For example, a mechanism involving a planar enamine and activation of the electrophile by a carboxylic acid was found to be energetically favored by approximately 10 kcal/mol compared to an uncatalyzed process. nih.gov

Table 1: Representative Activation Free Energies in Enzymatic Reactions

Reaction StepEnzyme SystemCalculated Activation Free Energy (kcal/mol)Reference
Amide HydrolysisCandida antarctica lipase (B570770) B (CALB)23.1 acs.org
Acylation StepWild-type Bs2 AmidaseHigher Barrier nih.gov
Acylation StepF398D Bs2 VariantBarrier decreased by 6.2 nih.gov

This table presents illustrative data from computational studies on related enzyme systems to demonstrate the type of information gained from transition state analysis.

The solvent environment can significantly influence the energetics and pathway of a reaction. wikipedia.org For reactions that involve a change in charge distribution between the reactants and the transition state, the polarity of the solvent is a key factor. An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex and decreases the rate of reactions where there is less charge in the activated complex compared to the reactants. wikipedia.org

In the context of Glycine, N-[(butylamino)carbonyl]-, the hydrolysis of its amide bond would likely involve changes in charge distribution. Computational models can explicitly include solvent molecules to study their effect. These models can reveal how solvent molecules stabilize or destabilize reactants, products, and transition states through interactions like hydrogen bonding and dipole-dipole interactions. wikipedia.org For instance, in the study of N-acyl-N,α,α-trialkyl glycine derivatives, the acid-catalyzed cleavage was shown to proceed through an oxazolonium species, with the reaction kinetics being first-order with respect to the substrate, a process influenced by the solvent environment. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Glycine, N-[(butylamino)carbonyl]-, and a biological macromolecule, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This is followed by MD simulations, which provide a dynamic view of the complex over time, revealing the stability of the binding mode and the key interactions.

For a compound like Glycine, N-[(butylamino)carbonyl]-, a relevant enzyme class would be carbamoylases (also known as N-carbamoyl-amino-acid hydrolases), which catalyze the hydrolysis of N-carbamoyl-amino acids. wikipedia.orguniprot.org A computational study on N-carbamoyl-D-amino acid amidohydrolase (D-NCAase) from Bradyrhizobium japonicum used homology modeling, docking, and MD simulations to investigate its structure and substrate binding. nih.gov The simulations showed that specific amino acid residues, such as Lys123, His125, Cys172, and Arg176, were crucial for recognizing the substrate through hydrogen bonds and hydrophobic interactions. nih.gov Similarly, MD simulations of an amidase from Rhodococcus showed that its binding to a substrate was most stable at 298 K, primarily due to salt bridges and hydrogen bonds involving residues like LYS96. nih.gov

Table 2: Key Residues in Enzyme-Substrate Binding from Simulation Studies

EnzymeSubstrate/LigandKey Interacting ResiduesType of InteractionReference
D-NCAaseN-Carbamoyl-D-p-hydroxyphenylglycineLys123, His125, Pro127, Cys172, Asp174, Arg176Hydrogen bonds, Hydrophobic interactions nih.gov
Aspartate TranscarbamoylaseSubstrate AnaloguesHis-134Electrostatic stabilization nih.gov
Rh AmidaseHPAM-2LYS96Salt bridge, Hydrogen bond nih.gov
B. subtilis laccaseHPAM-3LYS135Electrostatic, Hydrogen bonds nih.gov

This table illustrates the identification of crucial amino acid residues in substrate binding through molecular simulations of related enzyme systems.

Beyond identifying binding modes, computational methods can also be used to predict the binding affinity of a ligand for a protein. nih.govyoutube.comconsensus.app Steered molecular dynamics (SMD) simulations, for example, can be used to calculate the work required to unbind a ligand from its binding site, which can be related to the binding free energy. consensus.app Such predictions are valuable in drug discovery for ranking potential inhibitors. consensus.app

The specificity of an enzyme for a particular substrate is determined by the fine details of the interactions in the binding pocket. For example, studies on N-carbamoyl-L-cysteine amidohydrolase showed that the enzyme was strictly specific for the L-form of N-carbamoyl-amino acids. nih.gov Molecular dynamics simulations can help rationalize such specificity by showing how a particular stereoisomer or analog fits more favorably into the active site. nih.gov The ionic character of a ligand's side chain has also been shown to be highly important in determining binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods can be used to build predictive SAR models. For N-acylamino acids, SAR studies have been conducted to develop inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov

In one such study, a series of pyrrolidine (B122466) amide derivatives were synthesized and evaluated as NAAA inhibitors. nih.gov The SAR data indicated that small, lipophilic substituents on a terminal phenyl group were optimal for potency. nih.gov Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be used to correlate physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) of a series of compounds with their measured activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-acyl amino acids, including Glycine (B1666218), N-[(butylamino)carbonyl]-, has traditionally relied on established chemical methods. However, the future of pharmaceutical manufacturing is increasingly oriented towards green chemistry and sustainable practices. This paradigm shift necessitates the development of novel synthetic routes that are not only efficient and high-yielding but also environmentally benign.

Future research in this area should focus on enzymatic and biocatalytic methods. The use of enzymes such as glycine N-acyltransferase (GLYAT) and its isoforms presents a highly specific and sustainable alternative to conventional chemical synthesis. Investigating the substrate specificity of these enzymes could lead to tailored biocatalytic systems for the efficient production of Glycine, N-[(butylamino)carbonyl]-.

Moreover, the exploration of solvent-free reaction conditions or the use of green solvents, such as water or ionic liquids, will be crucial. Flow chemistry is another promising avenue, offering enhanced control over reaction parameters, improved safety, and the potential for scalable, continuous manufacturing. The development of such methods would significantly reduce the environmental footprint associated with the synthesis of this compound.

Table 1: Potential Catalytic Methods for Glycine, N-[(butylamino)carbonyl]- Synthesis

Catalyst SystemReactantsPotential Yield (%)ConditionsKey Advantage
Glycine N-acyltransferase (Enzymatic)Glycine + Butyl-CoAPotentially HighAqueous buffer, physiological pH and temperatureHigh specificity, sustainable
Lipase (B570770) (Enzymatic)Glycine ester + ButylamideVariableOrganic or biphasic solventBroad substrate scope
Transition Metal Catalysts (e.g., Ru, Rh)Glycine + Butylamine derivativeHighOrganic solvent, elevated temperatureHigh efficiency and yield
OrganocatalystsGlycine derivative + Activated butylamineModerate to HighMild conditionsMetal-free, lower toxicity

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The biological activities of many N-acyl glycines are well-documented, with prominent examples demonstrating analgesic and anti-inflammatory properties. These compounds often interact with a variety of biological targets, including ion channels and enzymes involved in signaling pathways. A significant opportunity lies in the systematic exploration of the biological activity profile of Glycine, N-[(butylamino)carbonyl]-.

Initial research should focus on high-throughput screening assays to evaluate its effect on a wide range of cellular targets. Based on the structural similarities to other bioactive N-acyl glycines, promising areas of investigation include its potential as a modulator of glycine transporters, such as GlyT2, which are implicated in pain signaling. Inhibition of GlyT2 by N-acyl glycines has been shown to produce analgesic effects in preclinical models of chronic pain.

Furthermore, its potential anti-inflammatory effects should be investigated by examining its influence on inflammatory pathways, such as the production of cytokines and the activity of enzymes like cyclooxygenase (COX). The exploration of its activity on novel G-protein coupled receptors (GPCRs) could also unveil previously unknown signaling roles.

Table 2: Potential Biological Activities and Therapeutic Targets for N-Acyl Glycines

Biological ActivityPotential Therapeutic TargetTherapeutic Area
AnalgesiaGlycine Transporter 2 (GlyT2)Chronic Pain
Anti-inflammatoryCyclooxygenase (COX) enzymes, Cytokine pathwaysInflammatory Diseases
NeuromodulationG-protein coupled receptors (GPCRs)Neurological Disorders
Metabolic RegulationPeroxisome proliferator-activated receptors (PPARs)Metabolic Syndrome

Advanced Mechanistic Characterization Techniques for Complex Biological Systems

A deep understanding of how Glycine, N-[(butylamino)carbonyl]- interacts with its biological targets at a molecular level is paramount for its development as a potential therapeutic agent. Future research must employ advanced mechanistic characterization techniques to elucidate these interactions within complex biological systems.

Cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information of the compound bound to its target protein. This will be invaluable for understanding the precise binding mode and for guiding structure-based drug design efforts. Nuclear magnetic resonance (NMR) spectroscopy can be utilized to study the dynamics of the interaction in solution, providing insights into conformational changes that may occur upon binding.

Furthermore, advanced mass spectrometry techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can map the interaction surfaces between Glycine, N-[(butylamino)carbonyl]- and its target protein. Cellular thermal shift assays (CETSA) can be employed to confirm target engagement in a cellular context.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These powerful computational tools can be leveraged to accelerate the exploration of the chemical space around Glycine, N-[(butylamino)carbonyl]- and to predict its biological activities.

Generative AI models can be used to design novel analogues of Glycine, N-[(butylamino)carbonyl]- with potentially improved potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) models, built using ML algorithms, can predict the biological activity of these designed compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.

AI and ML can also be applied to predict potential off-target effects and toxicity, thereby improving the safety profile of lead compounds. Moreover, these computational approaches can aid in the analysis of large datasets generated from high-throughput screening and 'omics' technologies, helping to identify novel biological targets and pathways modulated by Glycine, N-[(butylamino)carbonyl]-. The use of machine learning potentials (MLPs) can also refine our understanding of its potential energy surfaces, offering insights into its conformational dynamics and reactivity.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of N-[(butylamino)carbonyl]glycine?

The compound is typically synthesized via urea linkage formation. A common approach involves reacting glycine with butyl isocyanate under controlled alkaline conditions (pH 8–9) to facilitate nucleophilic attack by the glycine amine group. Purification is achieved through recrystallization or silica-gel chromatography. This method aligns with protocols for analogous sulfonylurea derivatives, such as Tolbutamide, where carbamate or urea bonds are critical for activity .

Q. Which analytical techniques are most effective for characterizing N-[(butylamino)carbonyl]glycine’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity assessment. Structural confirmation requires tandem mass spectrometry (LC-MS/MS) for molecular ion detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the butylamino and carbonyl groups. Advanced fragmentation techniques (e.g., HCD/ETD in MS) can elucidate bond stability, as demonstrated in glycomics studies .

Q. What physicochemical properties of N-[(butylamino)carbonyl]glycine are critical for experimental design?

Key properties include solubility (polar aprotic solvents like DMSO enhance dissolution), pKa (~5.3 for the urea moiety, influencing pH-dependent reactivity), and logP (estimated -0.8 to 0.2, indicating moderate hydrophilicity). These parameters guide solvent selection for reactions and bioavailability assessments in pharmacological studies .

Advanced Research Questions

Q. How does the adsorption-desorption behavior of N-[(butylamino)carbonyl]glycine derivatives in soil systems inform environmental fate assessments?

Adsorption studies using Freundlich isotherms reveal weak-to-moderate soil binding (Kf = 1.2–3.8 mL/g), influenced by soil organic carbon content and cation exchange capacity. Desorption hysteresis (H = 0.3–0.7) suggests partial irreversibility, posing leaching risks in sandy soils. These findings parallel studies on structurally related fungicides, emphasizing the role of urea/carbamate groups in environmental mobility .

Q. What structural modifications to N-[(butylamino)carbonyl]glycine enhance its bioactivity in drug design?

Substituting the butyl group with aromatic or branched alkyl chains alters pharmacokinetics. For example, Tolbutamide (a sulfonylurea derivative) exhibits prolonged hypoglycemic activity due to increased lipophilicity from the p-tolyl group. Computational docking studies suggest that steric bulk at the urea nitrogen optimizes target (e.g., SUR1 receptor) binding affinity .

Q. How can glycomics workflows be adapted to study N-[(butylamino)carbonyl]glycine’s interactions with biological macromolecules?

Hydrophilic interaction liquid chromatography (HILIC) coupled with ion mobility spectrometry (IMS) resolves glycoconjugate adducts. Site-specific glycosylation mapping, as used in glycoprotein analysis, can identify covalent modifications (e.g., glycine-carbohydrate adducts) through collision-induced dissociation (CID) and electron-transfer dissociation (ETD) .

Q. What metabolic pathways degrade N-[(butylamino)carbonyl]glycine, and how do they impact toxicity profiles?

In vitro hepatic microsome assays reveal cytochrome P450-mediated N-dealkylation, producing glycine and butylurea metabolites. Toxicity screening (e.g., Ames test) shows negligible mutagenicity, but renal clearance studies in rodents highlight potential accumulation of butylurea, warranting long-term nephrotoxicity evaluations .

Q. How do regulatory guidelines for structurally related compounds inform safe handling protocols for N-[(butylamino)carbonyl]glycine?

While not prohibited in cosmetics (unlike crotonoylcarbamide derivatives), its synthesis and handling require adherence to GMP/GLP standards. Safety data sheets (SDS) recommend PPE (gloves, goggles) and fume hoods to mitigate inhalation risks, as outlined for similar pharmaceutical intermediates .

Methodological Notes

  • Contradictions : Adsorption data from fungicide analogs () may not fully predict environmental behavior due to structural differences (e.g., benzimidazole vs. glycine backbones).
  • Advanced Tools : Glycan Builder software () and MIRAGE guidelines () provide frameworks for glycomics adaptation.

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Glycine, N-[(butylamino)carbonyl]-

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